

A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of Cefadroxil

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Compound of Interest		
Compound Name:	Oracefal	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1] As a semi-synthetic derivative of 7-aminocephalosporanic acid (7-ACA), its efficacy and pharmacokinetic profile are intrinsically linked to its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth exploration of the molecular architecture and key physicochemical characteristics of cefadroxil, offering valuable insights for professionals engaged in drug discovery, development, and formulation.

Chemical Structure of Cefadroxil

Cefadroxil's molecular framework is built upon the bicyclic cephem nucleus, which consists of a four-membered β -lactam ring fused to a six-membered dihydrothiazine ring. This core structure is fundamental to the antibacterial activity of all cephalosporins.

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Chemical Formula:







Anhydrous: C₁₆H₁₇N₃O₅S[1]

Monohydrate: C₁₆H₁₇N₃O₅S·H₂O[1]

Molecular Weight:

Anhydrous: 363.39 g/mol [1]

Monohydrate: 381.40 g/mol [1]

SMILES (Simplified Molecular Input Line Entry System) String: CC1=C(N2--INVALID-LINK--NC(=O)--INVALID-LINK--O)N">C@@HSC1)C(=O)O[2]

The key functional groups that dictate the properties of cefadroxil include:

- β-Lactam Ring: This highly strained ring is the pharmacophore responsible for the antibiotic's mechanism of action.
- 7-Acylamino Side Chain: The (R)-α-amino-p-hydroxyphenylacetyl group at the C-7 position influences the antibacterial spectrum and oral bioavailability.
- 3-Methyl Group: The substituent at the C-3 position contributes to the compound's metabolic stability.
- 4-Carboxylic Acid Group: This acidic moiety is crucial for binding to penicillin-binding proteins (PBPs) and influences the drug's solubility and pKa.[1]

Physicochemical Properties

The physicochemical properties of cefadroxil are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of these properties is presented in the table below.



Property	Value	Reference(s)
pKa (acidic)	3.25 - 3.45	[3]
pKa (basic)	7.22 - 7.43	[3]
Solubility		
- Water	Low solubility	[1]
- Ethanol	Very slightly soluble	[1]
- Chloroform	Practically insoluble	[1]
- Ethyl Ether	Practically insoluble	[1]
Melting Point	197 °C (decomposes)	[3]
Partition Coefficient (Log P)	-0.4	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point (Capillary Tube Method)

Objective: To determine the temperature at which cefadroxil transitions from a solid to a liquid state.

Materials:

- · Cefadroxil powder
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Thermometer

Procedure:



- A small amount of dry cefadroxil powder is introduced into a capillary tube and packed to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the substance is first observed to melt and the temperature at which it is completely molten are recorded as the melting range. For cefadroxil, decomposition is observed at its melting point.[3]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration of cefadroxil in water at a specific temperature.

Materials:

- Cefadroxil powder
- · Distilled or deionized water
- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

 An excess amount of cefadroxil powder is added to a known volume of water in a conical flask.



- The flask is securely stoppered and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is centrifuged to separate the undissolved solid.
- The concentration of cefadroxil in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.
- A calibration curve is prepared using standard solutions of cefadroxil to quantify the concentration in the sample.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable functional groups in cefadroxil.

Materials:

- Cefadroxil
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCI) for maintaining ionic strength
- pH meter with a calibrated electrode
- Burette
- Stirrer

Procedure:

- A known amount of cefadroxil is dissolved in a specific volume of water, and the ionic strength is adjusted with KCI.
- The solution is acidified to a low pH (e.g., pH 2) with the standardized HCl solution.



- The solution is then titrated with the standardized NaOH solution, adding small, precise volumes of the titrant.
- The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.
- The titration is continued until a high pH (e.g., pH 12) is reached.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.

Determination of Partition Coefficient (Log P) (Shake-Flask Method)

Objective: To determine the ratio of the concentration of cefadroxil in a non-polar solvent (noctanol) to its concentration in a polar solvent (water) at equilibrium.

Materials:

- Cefadroxil
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- Shaker
- Centrifuge
- Analytical instrument for concentration determination (e.g., HPLC or UV-Vis Spectrophotometer)

Procedure:



- A known amount of cefadroxil is dissolved in either the aqueous or the n-octanol phase.
- Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.
- The mixture is shaken vigorously for a set period to allow for the partitioning of cefadroxil between the two phases and then allowed to stand for the phases to separate completely.
- The two phases are separated. If an emulsion has formed, centrifugation may be necessary.
- The concentration of cefadroxil in each phase is determined using a suitable and validated analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.

The signaling pathway for this mechanism can be visualized as follows:



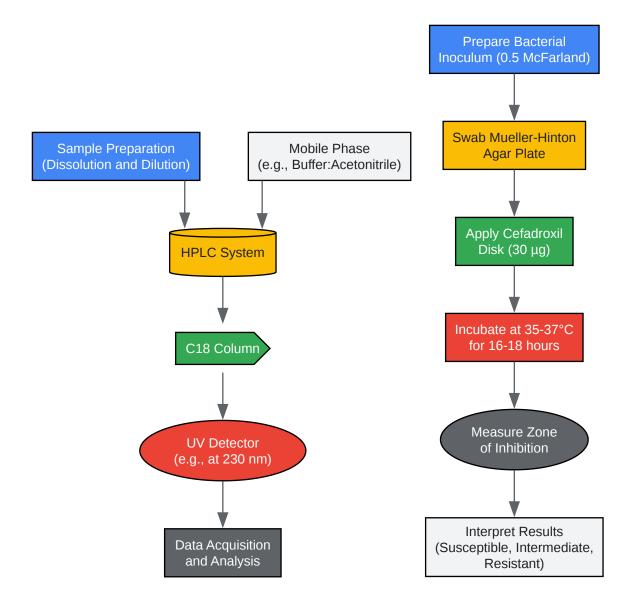
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Caption: Cefadroxil's mechanism of action leading to bacterial cell lysis.

Experimental Workflow: HPLC Analysis of Cefadroxil

High-Performance Liquid Chromatography (HPLC) is a common and robust method for the quantitative analysis of cefadroxil in bulk drug substances and pharmaceutical formulations. A typical workflow for this analysis is depicted below.



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References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan Wikipedia [en.wikipedia.org]
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